molecular formula C19H19FN4O2 B4928508 N-[2-(2,3-dimethoxyphenyl)ethyl]-5-(2-fluorophenyl)-1,2,4-triazin-3-amine

N-[2-(2,3-dimethoxyphenyl)ethyl]-5-(2-fluorophenyl)-1,2,4-triazin-3-amine

Cat. No. B4928508
M. Wt: 354.4 g/mol
InChI Key: HQTDMLZVGSAQNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(2,3-dimethoxyphenyl)ethyl]-5-(2-fluorophenyl)-1,2,4-triazin-3-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as 'DMTFA' and is a triazine-based compound that has been found to possess unique properties that make it suitable for use in scientific research.

Mechanism of Action

The exact mechanism of action of DMTFA is not fully understood. However, studies have suggested that it may act as a potent inhibitor of certain enzymes and receptors in the body, which could contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that DMTFA has significant effects on various biochemical and physiological processes in the body. For example, it has been found to modulate the activity of certain neurotransmitters in the brain, which could contribute to its potential use in the treatment of neurological disorders. Additionally, it has been found to have antioxidant and anti-inflammatory properties, which could make it useful in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DMTFA in lab experiments is its unique chemical structure, which makes it suitable for use in a wide range of applications. Additionally, it has been found to be relatively stable and easy to handle, which makes it a popular choice for many researchers. However, one of the limitations of using DMTFA is its relatively high cost, which could limit its use in certain research applications.

Future Directions

There are several potential future directions for research involving DMTFA. For example, further studies could be conducted to better understand its mechanism of action and potential therapeutic applications. Additionally, research could be conducted to develop new synthetic methods for producing DMTFA and other related compounds. Finally, studies could be conducted to investigate the potential use of DMTFA in other scientific fields, such as materials science and nanotechnology.
Conclusion:
In conclusion, DMTFA is a unique chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. While more research is needed to fully understand its mechanism of action and potential therapeutic applications, it is clear that DMTFA has significant potential for use in scientific research.

Synthesis Methods

The synthesis of DMTFA involves the reaction of 2,3-dimethoxyphenylacetonitrile with 2-fluorobenzaldehyde in the presence of ammonium acetate and acetic acid. The resulting product is then subjected to a cyclization reaction using hydrazine hydrate to obtain the final product, DMTFA.

Scientific Research Applications

DMTFA has been found to have potential applications in various scientific fields, including medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, DMTFA has been studied for its potential use in the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

N-[2-(2,3-dimethoxyphenyl)ethyl]-5-(2-fluorophenyl)-1,2,4-triazin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O2/c1-25-17-9-5-6-13(18(17)26-2)10-11-21-19-23-16(12-22-24-19)14-7-3-4-8-15(14)20/h3-9,12H,10-11H2,1-2H3,(H,21,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQTDMLZVGSAQNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CCNC2=NC(=CN=N2)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2,3-dimethoxyphenyl)ethyl]-5-(2-fluorophenyl)-1,2,4-triazin-3-amine

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